Levofloxacin N-oxide

Description

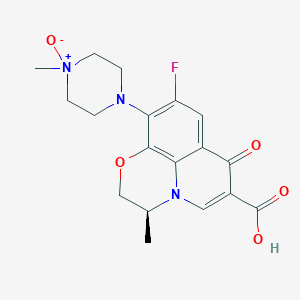

Structure

3D Structure

Properties

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151865 | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-38-3 | |

| Record name | Levofloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Levofloxacin N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin N-oxide is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. It is also identified as a degradation product of levofloxacin, particularly upon exposure to daylight.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Levofloxacin N-oxide, intended for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

Levofloxacin N-oxide is formed by the oxidation of the nitrogen atom on the methylpiperazinyl ring of levofloxacin. This structural modification results in the formation of an N-oxide functional group.

Chemical Name: (3S)-9-Fluoro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][4]benzoxazine-6-carboxylic acid

Synonyms: Levofloxacin Impurity C, (S)-4-(6-Carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-oxazino[2,3,4-ij]quinolin-10-yl)-1-methylpiperazine 1-oxide

Physicochemical Properties

A summary of the key physicochemical properties of Levofloxacin N-oxide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀FN₃O₅ | |

| Molecular Weight | 377.37 g/mol | |

| CAS Number | 117678-38-3 | |

| Appearance | Off-White to Pale Green Solid | |

| Melting Point | >146°C (decomposes) | |

| Solubility | Slightly soluble in DMSO and Methanol (with sonication) | |

| pKa | 5.19 ± 0.40 (Predicted) |

Synthesis of Levofloxacin N-oxide

An established method for the preparation of Levofloxacin N-oxide involves the direct oxidation of levofloxacin using a suitable oxidizing agent, such as hydrogen peroxide.

Experimental Protocol: Synthesis of Levofloxacin N-oxide

A patented method for the synthesis of Levofloxacin N-oxide is as follows:

-

Dissolution: Levofloxacin (0.03 mol) is mixed with 500 mL of 0.1 mol/L hydrochloric acid solution. The mixture is heated to 80-100°C with stirring until complete dissolution.

-

Oxidation: The solution is cooled to 60-80°C. 100 mL of 30% (w/w) hydrogen peroxide solution is added in three portions. After each addition, the reaction is allowed to proceed for 3-5 hours.

-

Isolation: The resulting reaction solution is dried by distillation.

-

Purification: The residue is recrystallized from water to yield Levofloxacin N-oxide with a reported purity of over 99.5%.

This method provides a straightforward and high-yield route to Levofloxacin N-oxide, suitable for producing a reference standard.

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for Levofloxacin N-oxide.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unequivocal identification and characterization of Levofloxacin N-oxide. While comprehensive, publicly available spectra for Levofloxacin N-oxide are limited, this section outlines the expected spectral features and provides data for the parent compound, levofloxacin, for comparative purposes.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of Levofloxacin N-oxide.

-

Expected Molecular Ion: [M+H]⁺ = 378.14

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Data for Levofloxacin (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.66 (s) | 147.9 |

| H-5 | 7.91 (d) | 138.9 |

| H-8 | 7.58 (d) | 120.2 |

| H-4'a, H-4'b | 4.43 (m) | 66.5 |

| H-3'a, H-3'b | 4.34 (m) | 49.5 |

| H-10', H-12' | 3.35 (m) | 50.1 |

| H-9', H-13' | 2.89 (m) | 55.2 |

| CH₃ | 2.33 (s) | 43.1 |

| C-4 | 176.5 | - |

| C-6 | 166.7 | - |

| C-4a | 156.9 | - |

| C-7 | 145.4 | - |

| C-10a | 125.8 | - |

| C-5a | 111.4 | - |

| C-9 | 106.3 | - |

Data is for the parent compound, Levofloxacin, and is provided for reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Levofloxacin N-oxide is expected to be similar to that of levofloxacin, with the addition of a characteristic N-O stretching vibration.

Key IR Absorptions for Levofloxacin

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (carboxylic acid) |

| ~2900 | C-H stretch |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1620 | C=O stretch (pyridone) |

| ~1300 | C-N stretch |

| ~1200 | C-F stretch |

Data is for the parent compound, Levofloxacin, and is provided for reference. The N-O stretch in Levofloxacin N-oxide is expected in the 950-970 cm⁻¹ region.

Biological Activity and Significance

Levofloxacin N-oxide is considered a minor and pharmacologically inactive metabolite of levofloxacin. Its primary significance in drug development is as an impurity and a reference standard for analytical and stability studies of levofloxacin.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of Levofloxacin N-oxide. The information presented is intended to be a valuable resource for scientists and professionals involved in the research and development of fluoroquinolone antibiotics. The provided data and protocols can aid in the identification, synthesis, and analysis of this important metabolite and impurity of levofloxacin.

References

Physicochemical Properties of Levofloxacin N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Levofloxacin N-oxide, a primary metabolite and degradation product of the widely used antibiotic, Levofloxacin. Understanding these properties is crucial for its identification, quantification, and for assessing its potential impact in pharmaceutical formulations and toxicological studies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Levofloxacin N-oxide compiled from various scientific sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀FN₃O₅ | [1][2][3] |

| Molecular Weight | 377.37 g/mol | [4][5] |

| CAS Number | 117678-38-3 | |

| Melting Point | >146°C (decomposes) | |

| pKa (Strongest Acidic) | 5.19 ± 0.40 (Predicted) | |

| pKa (Strongest Basic) | 2.69 (Predicted) | |

| Water Solubility | 0.685 mg/mL (Predicted) | |

| Solubility in other solvents | Slightly soluble in DMSO and Methanol (sonication may be required). Slightly soluble in aqueous base. | |

| Appearance | Off-White to Pale Green Solid | |

| logP | -0.4 to -1.03 (Predicted) | |

| Polar Surface Area | 96.96 Ų to 101.20 Ų |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of Levofloxacin N-oxide are outlined below. These protocols are based on established analytical techniques for pharmaceutical compounds.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Levofloxacin N-oxide to a known volume of purified water (or a relevant buffer solution) in a sealed, temperature-controlled vessel (e.g., a glass flask).

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) is recommended.

-

-

Quantification:

-

Analyze the concentration of Levofloxacin N-oxide in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve with known concentrations of Levofloxacin N-oxide to quantify the concentration in the sample.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L at the specified temperature and pH.

-

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of Levofloxacin N-oxide in a suitable solvent, typically a co-solvent system like methanol-water or acetonitrile-water, to ensure complete dissolution. The final concentration should be in the range of 1-10 mM.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Maintain a constant ionic strength in the solution by adding a background electrolyte like potassium chloride (KCl).

-

-

Titration Procedure:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values.

-

Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa values can be determined from the inflection points of the titration curve. This is often done by calculating the first or second derivative of the curve, where the pKa corresponds to the pH at the half-equivalence point.

-

Synthesis of Levofloxacin N-oxide

Levofloxacin N-oxide can be synthesized by the oxidation of Levofloxacin. A common method involves the use of hydrogen peroxide.

Methodology:

-

Reaction Setup:

-

Dissolve Levofloxacin in a suitable solvent, such as a dilute acidic solution (e.g., 0.1 M HCl) or glacial acetic acid, with gentle heating (e.g., 60-80°C) and stirring until fully dissolved.

-

-

Oxidation:

-

Gradually add a 30% hydrogen peroxide solution to the reaction mixture in portions. The reaction is typically maintained at an elevated temperature (e.g., 60-80°C) for several hours. The progress of the reaction can be monitored by a suitable analytical technique like HPLC.

-

-

Work-up and Purification:

-

After the reaction is complete, the reaction mixture is cooled.

-

The solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water, to yield pure Levofloxacin N-oxide.

-

Analytical Characterization (HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of Levofloxacin N-oxide, often as an impurity in Levofloxacin drug substances.

Methodology (based on USP monograph for Levofloxacin impurities):

-

Chromatographic System:

-

Column: A C18 stationary phase is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A buffered aqueous-organic mobile phase is typical. For example, a gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

-

Detection: UV detection at a wavelength where both Levofloxacin and Levofloxacin N-oxide have significant absorbance (e.g., 294 nm).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing Levofloxacin N-oxide in the mobile phase or a suitable diluent to a known concentration.

-

-

Analysis:

-

Inject a defined volume of the sample solution into the HPLC system.

-

Identify the Levofloxacin N-oxide peak based on its retention time relative to a reference standard.

-

Quantify the amount of Levofloxacin N-oxide by comparing its peak area to that of a calibrated reference standard.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the formation, isolation, and analysis of Levofloxacin N-oxide.

Caption: Workflow for Levofloxacin N-oxide formation and analysis.

References

Levofloxacin N-oxide: A Technical Overview of its Role as a Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levofloxacin N-oxide is recognized as a minor metabolite of the potent fluoroquinolone antibiotic, levofloxacin.[1][2][3] Current scientific literature indicates that this metabolite does not possess any significant pharmacological or antibacterial activity.[1][3] Therefore, a discussion of its "mechanism of action" is, in essence, a discussion of its metabolic origin and its lack of interaction with the bacterial targets of its parent compound. This guide provides a comprehensive overview of the formation of levofloxacin N-oxide, the well-established mechanism of action of levofloxacin, and the experimental approaches used to determine the activity of such compounds.

Metabolism of Levofloxacin to Levofloxacin N-oxide

Levofloxacin undergoes limited metabolism in humans, with the majority of the administered dose being excreted unchanged in the urine. Less than 5% of a dose is recovered as metabolites, primarily desmethyl-levofloxacin and levofloxacin N-oxide. The formation of levofloxacin N-oxide is an oxidation reaction that occurs on the nitrogen atom of the methylpiperazinyl substituent. While the specific enzymes responsible for this transformation have not been fully elucidated, it is a recognized metabolic pathway for levofloxacin.

The metabolic conversion of levofloxacin to its N-oxide metabolite is a critical consideration in pharmacokinetic and pharmacodynamic studies, as it represents a route of elimination and potential for drug-drug interactions.

Mechanism of Action of the Parent Compound: Levofloxacin

The profound antibacterial efficacy of levofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of levofloxacin.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the principal target.

Levofloxacin binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.

Quantitative Data on Levofloxacin Activity

The following table summarizes key quantitative data for the parent drug, levofloxacin, against various bacterial strains. Data for levofloxacin N-oxide is not available in the literature, which is consistent with its classification as an inactive metabolite.

| Parameter | Organism | Value | Reference |

| MIC90 | Streptococcus pneumoniae | 1-2 µg/mL | |

| MIC90 | Staphylococcus aureus | 2-4 fold more active than ciprofloxacin | |

| MIC90 | Escherichia coli | 2-4 fold less active than ciprofloxacin | |

| IC50 (DNA Gyrase) | Escherichia coli | 0.65 µg/mL | |

| IC50 (DNA Gyrase) | Enterococcus faecalis | 28.1 µg/mL | |

| IC50 (Topo IV) | Enterococcus faecalis | 8.49 µg/mL |

Experimental Protocols

To experimentally verify the lack of antibacterial activity of levofloxacin N-oxide, the following standard protocols would be employed.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: A series of twofold dilutions of levofloxacin N-oxide are prepared in the broth medium in a 96-well microtiter plate. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. Levofloxacin is used as a comparator.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To measure the in vitro inhibition of purified bacterial DNA gyrase or topoisomerase IV.

Methodology (DNA Gyrase Supercoiling Assay):

-

Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and an appropriate buffer.

-

Inhibitor Addition: Varying concentrations of levofloxacin N-oxide are added to the reaction mixtures. Levofloxacin is used as a positive control.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling of the plasmid DNA by the enzyme.

-

Termination and Electrophoresis: The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.

-

Data Analysis: The intensity of the supercoiled DNA band is quantified. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated. A similar protocol is used for topoisomerase IV, typically using a decatenation assay with kinetoplast DNA as the substrate.

Conclusion

Levofloxacin N-oxide is a pharmacologically inactive, minor metabolite of levofloxacin. Its primary relevance in a drug development context is in the understanding of the overall pharmacokinetic profile of the parent drug. The potent antibacterial activity of levofloxacin is exclusively attributed to its direct inhibition of bacterial DNA gyrase and topoisomerase IV. Standard in vitro assays, such as MIC determination and enzyme inhibition assays, are the established methods for confirming the lack of activity of metabolites like levofloxacin N-oxide.

References

Levofloxacin N-oxide: A Comprehensive Technical Review of its Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin N-oxide is a primary metabolite of the widely used fluoroquinolone antibiotic, levofloxacin. While levofloxacin is celebrated for its broad-spectrum antibacterial efficacy, its N-oxide metabolite is generally considered to be pharmacologically inactive. This technical guide provides an in-depth review of the available scientific literature on the biological activity of Levofloxacin N-oxide, with a focus on its antibacterial, cytotoxic, and pharmacokinetic properties. This document synthesizes the current understanding of this compound, presenting quantitative data where available, and detailing relevant experimental methodologies. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] Following administration, levofloxacin is minimally metabolized in humans, with the majority of the dose excreted unchanged in the urine.[2] One of the identified minor metabolites is Levofloxacin N-oxide.[4] As a metabolite and a potential impurity in levofloxacin drug products, understanding the biological profile of Levofloxacin N-oxide is crucial for a complete safety and efficacy assessment of the parent drug.

Physicochemical Properties

Levofloxacin N-oxide is formed by the oxidation of the nitrogen atom in the piperazinyl ring of levofloxacin. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₂₀FN₃O₅ |

| Molecular Weight | 377.37 g/mol |

| CAS Number | 117678-38-3 |

| Appearance | White to off-white powder |

| Solubility | Soluble in acidic aqueous solutions |

Biological Activity

Antibacterial Activity

Cytotoxicity and Genotoxicity

While generally considered to have a low toxic potential, the genotoxicity of Levofloxacin N-oxide has been investigated as it is a known impurity in levofloxacin preparations. A key study evaluated its potential for genotoxicity using both in silico and in vitro methods.

An in silico analysis using the Derek software package identified a structural alert for quinolone-3-carboxylic acid or naphthyridine analogues, suggesting a potential for genotoxicity. However, subsequent in vitro assays provided a more comprehensive assessment of its risk.

The results of the in vitro genotoxicity assays are summarized in the table below.

| Assay | Cell Line | Treatment Concentrations | Metabolic Activation (S9 Mix) | Results | Reference |

| Mouse Lymphoma Assay (MLA) | L5178Y | Not specified | With and Without | Not mutagenic | |

| Chromosome Aberration Assay | Chinese Hamster Lung (CHL) | Up to 1 mg/mL | With and Without | No significant increase in structural aberrations without S9 mix. Statistically significant increase (6.5% aberration rate) at 1 mg/mL with S9 mix. |

Based on these findings, the study concluded that Levofloxacin N-oxide could be controlled as a non-genotoxic impurity despite the structural alert.

Pharmacokinetics

Levofloxacin undergoes limited metabolism in humans, with less than 5% of an administered dose being recovered as metabolites in the urine. Levofloxacin N-oxide, along with desmethyl-levofloxacin, is one of the two primary metabolites identified. The formation of Levofloxacin N-oxide occurs through the oxidation of the N-methylpiperazinyl moiety. Due to its minor metabolic contribution, detailed pharmacokinetic parameters specifically for Levofloxacin N-oxide (e.g., Cmax, T½, AUC) are not extensively documented in the literature. The primary route of elimination for levofloxacin and its metabolites is renal.

Experimental Protocols

Synthesis of Levofloxacin N-oxide

A common method for the synthesis of Levofloxacin N-oxide involves the oxidation of levofloxacin using hydrogen peroxide. The following protocol is based on a patented method.

Materials:

-

Levofloxacin

-

0.1 M Hydrochloric acid solution

-

30% Hydrogen peroxide solution

-

Deionized water

Procedure:

-

Mix levofloxacin (0.03 mol) with 500 mL of 0.1 M hydrochloric acid solution.

-

Heat the mixture to 80-100°C with stirring until the levofloxacin is completely dissolved.

-

Cool the solution to 60-80°C.

-

Add 100 mL of 30% hydrogen peroxide solution to the reaction mixture.

-

Maintain the temperature at 60-80°C and allow the reaction to proceed for 3-5 hours.

-

Repeat the addition of 100 mL of 30% hydrogen peroxide solution two more times, with a 3-5 hour reaction time after each addition.

-

After the final reaction period, distill the reaction solution to dryness.

-

Recrystallize the resulting residue from water to obtain purified Levofloxacin N-oxide.

Caption: Workflow for the synthesis of Levofloxacin N-oxide.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Levofloxacin N-oxide stock solution

-

Positive control antibiotic (e.g., levofloxacin)

-

Negative control (broth only)

-

Growth control (broth + inoculum)

Procedure:

-

Prepare serial two-fold dilutions of Levofloxacin N-oxide in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum but no antibiotic).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Caption: Experimental workflow for MIC determination.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well tissue culture plates

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Levofloxacin N-oxide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of Levofloxacin N-oxide. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.

Signaling Pathways and Mechanism of Action

There is no evidence in the current scientific literature to suggest that Levofloxacin N-oxide interacts with specific signaling pathways or possesses a distinct mechanism of action leading to a biological effect. Its parent compound, levofloxacin, acts by inhibiting bacterial DNA gyrase and topoisomerase IV. The structural modification in Levofloxacin N-oxide, specifically the oxidation of the piperazinyl nitrogen, likely hinders its ability to bind effectively to these bacterial enzymes, rendering it inactive as an antibacterial agent.

Caption: Metabolic conversion of Levofloxacin to Levofloxacin N-oxide.

Conclusion

Levofloxacin N-oxide is a minor, pharmacologically inactive metabolite of levofloxacin. The available data indicates that it does not possess significant antibacterial activity. While a structural alert for genotoxicity exists, in vitro studies suggest it can be controlled as a non-genotoxic impurity. Its formation represents a minor metabolic pathway for levofloxacin, with the majority of the parent drug being excreted unchanged. For researchers and drug development professionals, Levofloxacin N-oxide is primarily of interest as a metabolite and a potential impurity in drug formulations, rather than as a biologically active compound. Further studies would be required to definitively characterize its interaction, or lack thereof, with various biological systems.

References

Levofloxacin N-oxide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely prescribed to treat a variety of bacterial infections. Its metabolic fate in humans is limited, with the majority of the drug excreted unchanged. One of the two primary metabolites identified is levofloxacin N-oxide. This technical guide provides a comprehensive review of the existing literature on levofloxacin N-oxide, covering its synthesis, metabolism, analytical determination, and toxicological assessment. While levofloxacin N-oxide is a minor metabolite and considered pharmacologically inactive, its characterization is crucial for a complete understanding of the parent drug's disposition and for impurity profiling in pharmaceutical preparations.[1][2][3] It is also a known degradation product of levofloxacin, forming upon exposure to daylight.[2]

Physicochemical Properties

Levofloxacin N-oxide is the N-oxidized derivative of the piperazinyl group of levofloxacin. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₀FN₃O₅ | [4] |

| Molecular Weight | 377.37 g/mol | |

| CAS Number | 117678-38-3 | |

| Appearance | Solid | |

| Solubility | DMSO: 50 mg/mL (with sonication); Methanol: Slightly soluble |

Metabolism and Pharmacokinetics

In humans, levofloxacin undergoes minimal metabolism, with less than 5% of an administered dose being recovered in the urine as its metabolites. The two identified metabolites are desmethyl-levofloxacin and levofloxacin N-oxide. The formation of levofloxacin N-oxide occurs through the oxidation of the nitrogen atom in the methyl-piperazinyl ring. The specific enzymes responsible for this oxidation have not been definitively identified. Due to its status as a minor metabolite with no significant pharmacological activity, dedicated pharmacokinetic studies on levofloxacin N-oxide are not available in the reviewed literature. The pharmacokinetic profile of the parent drug, levofloxacin, is well-characterized, with a plasma elimination half-life of 6 to 8 hours in individuals with normal renal function.

Metabolic pathway of levofloxacin to levofloxacin N-oxide.

Synthesis of Levofloxacin N-oxide

The chemical synthesis of levofloxacin N-oxide is primarily documented in patents, where it is prepared for use as a reference standard for impurity analysis. The general principle involves the oxidation of the tertiary amine in the piperazinyl ring of levofloxacin.

Experimental Protocol: Oxidation with Hydrogen Peroxide

A common method for the synthesis of levofloxacin N-oxide involves the use of hydrogen peroxide as the oxidizing agent. The following protocol is a composite based on descriptions found in patent literature.

Materials:

-

Levofloxacin

-

0.1 M Hydrochloric acid or Glacial acetic acid

-

30% Hydrogen peroxide solution

-

Phosphotungstic acid, phosphomolybdic acid, or sodium tungstate (catalyst, optional)

-

Recrystallization solvent (e.g., water, methanol, or ethanol)

Procedure:

-

Dissolve levofloxacin in the chosen acidic solvent (hydrochloric acid or glacial acetic acid) with stirring and gentle heating (60-100°C).

-

If using a catalyst, add it to the solution.

-

Gradually add the 30% hydrogen peroxide solution to the reaction mixture in portions. Maintain the reaction temperature between 60-80°C.

-

Allow the reaction to proceed for several hours after each addition of hydrogen peroxide. The total reaction time can range from 6 to 15 hours.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess solvent and hydrogen peroxide by vacuum distillation.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield levofloxacin N-oxide.

Note: This is a generalized protocol. For precise quantities and reaction conditions, consulting the specific patent literature is recommended.

References

An In-depth Technical Guide to Levofloxacin N-oxide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin N-oxide is primarily recognized as a major metabolite of Levofloxacin, a third-generation fluoroquinolone antibiotic. It is also known to be a degradation product of Levofloxacin, forming upon exposure to daylight or hydrogen peroxide.[1][2][3] While considered pharmacologically inactive, the characterization and synthesis of Levofloxacin N-oxide are crucial for understanding the metabolism and stability of the parent drug, Levofloxacin. This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to Levofloxacin N-oxide.

Discovery and History

The discovery of Levofloxacin N-oxide is intrinsically linked to the development and metabolic studies of its parent compound, Levofloxacin. Levofloxacin, the S-(-) isomer of ofloxacin, was synthesized and developed by scientists at Daiichi Seiyaku and first received marketing approval in Japan in 1993.[4] Subsequent pharmacokinetic studies in humans identified two primary metabolites: desmethyl-levofloxacin and Levofloxacin N-oxide.[5] These metabolites are formed in very small amounts, with less than 5% of an administered dose of Levofloxacin being recovered in the urine as these forms, indicating that Levofloxacin undergoes limited metabolism in humans. The enzymes responsible for the N-oxidation of Levofloxacin have not been definitively identified. Initially identified as a metabolite, Levofloxacin N-oxide was also later characterized as a photodegradation product of Levofloxacin.

Physicochemical Properties

A summary of the key physicochemical properties of Levofloxacin N-oxide is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₀FN₃O₅ | |

| Molecular Weight | 377.37 g/mol | |

| CAS Number | 117678-38-3 | |

| Appearance | Solid | |

| Melting Point | >146°C (decomposes) | |

| Solubility | DMSO: slightly soluble, Methanol: slightly soluble (sonicated) | |

| InChI Key | MVLAUMUQGRQERL-JTQLQIEISA-N | |

| SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC--INVALID-LINK--(C)[O-])F)C(=O)O |

Pharmacokinetics and Metabolism

Levofloxacin N-oxide is a minor metabolite of Levofloxacin and is considered to have no relevant pharmacological activity. The majority of an administered dose of Levofloxacin is excreted unchanged in the urine.

| Pharmacokinetic Parameter (of Levofloxacin) | Value | Reference |

| Bioavailability | ~99% (oral) | |

| Protein Binding | 24-38% | |

| Metabolism | Limited (<5% recovered as desmethyl and N-oxide metabolites) | |

| Elimination Half-life | 6-8 hours | |

| Excretion | Primarily renal (>87% as unchanged drug in urine) |

Experimental Protocols

Synthesis of Levofloxacin N-oxide

A patented method for the preparation of Levofloxacin N-oxide is as follows:

Materials:

-

Levofloxacin

-

0.1 mol/L Hydrochloric acid solution

-

30% (mass concentration) Hydrogen peroxide solution

Procedure:

-

Mix Levofloxacin and 0.1 mol/L hydrochloric acid solution in a proportion of 0.03 mol : 500 ml.

-

Dissolve the mixture at a temperature between 80 and 100°C.

-

Cool the solution to a temperature between 60 and 80°C.

-

Add 100 ml of 30% hydrogen peroxide solution in three portions.

-

Allow the reaction to proceed for 3 to 5 hours after each addition.

-

After the reaction is complete, dry the reaction solution by distillation.

-

Recrystallize the residue from water to obtain Levofloxacin N-oxide.

This method is reported to have a yield of 88.7% and a product purity of over 99.5%.

Genotoxicity Assessment of Levofloxacin N-oxide

A study investigating the genotoxicity of Levofloxacin N-oxide employed the following in vitro assays:

1. Mouse Lymphoma Assay (MLA)

-

Cell Line: L5178Y TK+/- mouse lymphoma cells.

-

Procedure:

-

Cells were exposed to Levofloxacin N-oxide at concentrations of 1.25 mg/mL and 0.625 mg/mL for 4 hours, both with and without a metabolic activation system (S9 mix).

-

Following exposure, cells were washed and cultured for a 2-day expression period to allow for the expression of any TK-/- mutations.

-

Cells were then plated in 96-well plates in both normal medium and medium containing trifluorothymidine (TFT) to select for TK-/- mutants.

-

After 10-14 days of incubation, colonies were counted to determine the mutant frequency.

-

-

Results: Levofloxacin N-oxide was not found to be mutagenic in the MLA test.

2. Chromosome Aberration Assay

-

Cell Line: Chinese Hamster Lung (CHL) cells.

-

Procedure:

-

CHL cells were treated with Levofloxacin N-oxide at concentrations of 1, 0.5, and 0.25 mg/mL for 6 hours in the absence of S9 mix, and for 6 hours in the presence of S9 mix.

-

Colcemid was added for the final 2 hours of culture to arrest cells in metaphase.

-

Cells were harvested, treated with a hypotonic solution, and fixed.

-

Chromosome preparations were made on glass slides and stained with Giemsa.

-

Metaphase cells were analyzed for structural and numerical chromosome aberrations.

-

-

Results: A statistically significant increase in structural chromosome aberrations was observed at the highest concentration (1 mg/mL) in the presence of the S9 mix. However, based on the overall results of both assays, the study concluded that Levofloxacin N-oxide could be controlled as a non-genotoxic impurity.

Visualizations

Caption: Metabolic conversion of Levofloxacin.

Caption: Key experimental workflows.

References

The Role of Levofloxacin N-oxide in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a widely prescribed therapeutic agent valued for its broad-spectrum activity and favorable pharmacokinetic profile. While it is predominantly eliminated from the body unchanged, a small fraction undergoes metabolism to form minor metabolites, including Levofloxacin N-oxide. This technical guide provides an in-depth examination of the role of Levofloxacin N-oxide in the broader context of levofloxacin's metabolism. It consolidates available quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in drug metabolism and development, highlighting both the current understanding and the existing knowledge gaps regarding this minor metabolite.

Introduction

Levofloxacin is the optically active S-(-) isomer of ofloxacin and exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV[1]. Its clinical success is due in part to its high oral bioavailability (approximately 99%) and extensive distribution throughout the body[1][2]. The disposition of levofloxacin in humans is characterized by predominant renal excretion of the parent drug, with metabolism playing a minimal role[1][2]. Two primary metabolites have been identified in humans: desmethyl-levofloxacin and Levofloxacin N-oxide. Both are considered to be pharmacologically inactive. This guide focuses specifically on Levofloxacin N-oxide, exploring its formation, pharmacokinetic relevance, and the analytical methodologies used for its study.

Metabolic Pathway of Levofloxacin

Levofloxacin undergoes limited metabolism in humans, with less than 5% of an administered dose being recovered in the urine as its two main metabolites, desmethyl-levofloxacin and Levofloxacin N-oxide. The primary metabolic transformation leading to the formation of Levofloxacin N-oxide is the oxidation of the nitrogen atom on the methyl-piperazine ring.

While the specific human enzymes responsible for the N-oxidation of levofloxacin have not been definitively ascertained, the reaction is characteristic of Flavin-containing monooxygenases (FMOs) or Cytochrome P450 (CYP) enzymes. FMOs are known to catalyze the N-oxidation of various xenobiotics containing a soft-nucleophilic nitrogen atom, a key feature of the piperazine ring in levofloxacin. In vitro studies have shown that levofloxacin has a weak inhibitory effect on the CYP2C9 isoform, but its role in levofloxacin's own metabolism is not established.

Figure 1: Metabolic pathway of Levofloxacin.

Quantitative Pharmacokinetic Data

The vast majority of pharmacokinetic research has focused on the parent drug, levofloxacin, due to its therapeutic importance and high rate of unchanged excretion. Data specifically detailing the pharmacokinetic parameters of Levofloxacin N-oxide in humans are scarce in publicly available literature. The tables below summarize the key parameters for levofloxacin.

Table 1: Single-Dose Pharmacokinetic Parameters of Oral Levofloxacin in Healthy Adults

| Parameter | 250 mg Dose | 500 mg Dose | 500 mg Dose |

| Cmax (mg/L) | ~2.8 | ~5.2 | 4.79 ± 1.40 |

| Tmax (h) | 1 - 2 | 1 - 2 | 2.08 ± 0.84 |

| AUC (mg·h/L) | - | - | 10.8 ± 4.60 |

| t½ (h) | 6 - 8 | 6 - 8 | 6.86 ± 2.12 |

| Volume of Distribution (Vd/F; L) | - | - | 109 ± 64 |

| Oral Bioavailability | ~99% | ~99% | - |

Data are presented as mean ± standard deviation where available.

Table 2: Excretion and Metabolism Data

| Parameter | Value | Reference |

| Urinary Excretion (Unchanged drug, 48h) | ~87% | |

| Fecal Excretion (72h) | <4% | |

| Urinary Excretion (as Metabolites) | <5% |

Experimental Protocols

The quantification of levofloxacin and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, or tandem mass spectrometry (LC-MS/MS) for higher sensitivity.

Protocol: HPLC-UV Method for Levofloxacin in Human Plasma

This section details a representative HPLC-UV method adapted from published literature for the determination of levofloxacin in human plasma. While this specific protocol was validated for the parent drug, it serves as a foundational method that could be adapted to include the simultaneous determination of Levofloxacin N-oxide, provided appropriate reference standards and validation are performed.

Objective: To quantify the concentration of levofloxacin in human plasma samples.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Kromasil C18, 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Triethylamine (analytical grade)

-

Water (HPLC grade)

-

Levofloxacin reference standard

-

Ciprofloxacin (Internal Standard, IS)

-

Human plasma (drug-free)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a solution of acetonitrile, water, phosphoric acid, and triethylamine in the ratio of 14:86:0.6:0.3 (v/v/v/v).

-

Degas the mobile phase prior to use.

-

-

Standard and Sample Preparation:

-

Stock Solutions: Prepare stock solutions of levofloxacin and ciprofloxacin (IS) in a suitable solvent.

-

Calibration Standards: Serially dilute the levofloxacin stock solution with drug-free human plasma to prepare calibration standards over a concentration range of 0.05-5.0 µg/mL.

-

Sample Pre-treatment (Protein Precipitation): To a 200 µL aliquot of plasma sample (or standard), add the internal standard and 400 µL of acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Inject a portion (e.g., 20 µL) of the clear supernatant into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: Kromasil C18 (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water:Phosphoric Acid:Triethylamine (14:86:0.6:0.3, v/v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 294 nm

-

Column Temperature: Ambient

-

Data Analysis:

-

Identify and integrate the peaks corresponding to levofloxacin and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (levofloxacin/IS) against the nominal concentration of the calibration standards.

-

Determine the concentration of levofloxacin in the unknown samples by interpolation from the calibration curve.

In Vitro CYP Inhibition Assay Workflow

An in vitro study was conducted to assess the potential of Levofloxacin N-oxide to inhibit major cytochrome P450 enzymes. The workflow for such an assay is visualized below. This is crucial for evaluating the potential for drug-drug interactions (DDIs) mediated by metabolites.

References

Spectroscopic Analysis of Levofloxacin N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin N-oxide is a primary metabolite and a significant degradation product of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Its identification and characterization are crucial for drug stability studies, impurity profiling, and pharmacokinetic analysis. This technical guide provides a comprehensive overview of the spectroscopic methods used to analyze Levofloxacin N-oxide, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document synthesizes available data to offer a core reference for researchers and professionals in the pharmaceutical sciences.

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a widely used antibiotic. Its efficacy and safety are well-established; however, like all pharmaceuticals, it is susceptible to degradation, forming various byproducts. Levofloxacin N-oxide is a notable degradation product formed when Levofloxacin is exposed to daylight or oxidizing agents such as hydrogen peroxide.[1][2] It is also identified as a metabolite in humans.[3] Understanding the spectroscopic signature of this compound is essential for its detection and quantification in pharmaceutical formulations and biological matrices.

Chemical Structure and Properties

-

Molecular Weight: 377.37 g/mol

-

IUPAC Name: (2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

-

CAS Number: 117678-38-3

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of Levofloxacin N-oxide. Under soft ionization conditions, such as electrospray ionization (ESI), the protonated molecule is readily observed.

| Ion | m/z Value | Interpretation |

| [M+H]⁺ | 378.1 | Protonated parent molecule |

| [M+H−H₂O]⁺ | 360.1 | Loss of a water molecule |

| [M+H−CO]⁺ | 350.1 | Loss of carbon monoxide |

| [M+H−H₂O−CO]⁺ | 332.1 | Sequential loss of water and carbon monoxide |

| [M-O+H]⁺ | 362.0 | Loss of an oxygen atom from the N-oxide moiety |

| [M-CO₂H]⁺ | 334.0 | Decarboxylation of the parent ion |

Table 1: Mass Spectrometric Data for Levofloxacin N-oxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While Levofloxacin exhibits a characteristic UV absorption maximum (λmax) around 290 nm, Levofloxacin N-oxide shows a distinct absorption profile. An HPLC method utilizing UV detection for the analysis of Levofloxacin N-oxide specifies a detection wavelength of 325 nm, indicating a significant absorption band at this wavelength.

| Compound | λmax (nm) | Solvent/Method |

| Levofloxacin | ~290 | Various Solvents |

| Levofloxacin N-oxide | 325 | Mobile Phase (D-phenylalanine-copper sulfate solution-methanol) |

Table 2: UV-Visible Spectroscopic Data for Levofloxacin and Levofloxacin N-oxide.

Infrared (IR) Spectroscopy

Detailed experimental IR spectral data for Levofloxacin N-oxide is not widely available in peer-reviewed literature. However, analysis of its structure allows for the prediction of characteristic absorption bands. The presence of the N-oxide functional group is expected to introduce a characteristic N-O stretching vibration. For comparison, the IR spectrum of Levofloxacin shows key absorptions for the carboxylic acid, carbonyl, and C-F bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | |

| C=O (Carboxylic Acid) | ~1724 | |

| C=O (Pyridone) | ~1620 | |

| C-N | 1388 - 1338 | |

| C-F | 1294 - 1258 | |

| N-O Stretch | 1300 - 1200 | Expected characteristic peak for the N-oxide |

Table 3: Predicted Infrared Absorption Bands for Levofloxacin N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Mass Spectrometry (LC-MS)

This protocol is based on methods developed for the identification of Levofloxacin degradation products.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using 0.1% ammonium acetate solution (pH adjusted to 3.5 with formic acid) and acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

-

MS Detection: Positive ion mode.

-

Scan Range: m/z 100-500.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

UV-Visible Spectroscopy

-

Instrumentation: A double-beam UV-Visible spectrophotometer.

-

Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol, water, or a buffered solution).

-

Procedure:

-

Prepare a stock solution of Levofloxacin N-oxide of known concentration.

-

Scan the solution over a wavelength range of 200-400 nm to determine the λmax.

-

Prepare a series of dilutions to create a calibration curve at the determined λmax.

-

-

Note: Based on HPLC methods, the λmax is expected to be around 325 nm.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid Levofloxacin N-oxide sample. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Procedure:

-

Acquire a background spectrum of the KBr pellet or the empty ATR crystal.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Procedure:

-

Dissolve an appropriate amount of the sample in the deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural elucidation.

-

Visualizations

Caption: Workflow for the Spectroscopic Analysis of Levofloxacin N-oxide.

Caption: Formation Pathway of Levofloxacin N-oxide from Levofloxacin.

Conclusion

The spectroscopic analysis of Levofloxacin N-oxide is critical for ensuring the quality and safety of Levofloxacin-containing products. Mass spectrometry and UV-Vis spectroscopy are powerful tools for its identification and quantification, with characteristic m/z values and a distinct UV absorption maximum around 325 nm. While detailed public data on IR and NMR spectroscopy for this specific compound are limited, this guide provides the foundational knowledge and experimental frameworks necessary for its analysis. For definitive structural confirmation and quantitative studies, the use of a certified reference standard is strongly recommended.

References

- 1. mdpi.com [mdpi.com]

- 2. ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deswater.com [deswater.com]

- 4. researchgate.net [researchgate.net]

- 5. Levofloxacin N-oxide | C18H20FN3O5 | CID 10970860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Analytical Methods for the Detection of Levofloxacin N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is susceptible to degradation under certain conditions, leading to the formation of impurities. One of the primary degradation products is Levofloxacin N-oxide, which can form upon exposure to daylight and oxidative stress.[1][2][3][4] The presence of this and other impurities can impact the safety and efficacy of the pharmaceutical product. Therefore, robust analytical methods are crucial for the detection and quantification of Levofloxacin N-oxide to ensure the quality and stability of levofloxacin in bulk drug substances and pharmaceutical formulations.

These application notes provide an overview of the common analytical techniques and detailed protocols for the determination of Levofloxacin N-oxide. The methods described are primarily based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, which are widely used for their specificity, sensitivity, and accuracy.

Analytical Methodologies

The principal analytical methods for the detection and quantification of Levofloxacin N-oxide are stability-indicating HPLC and LC-MS/MS methods. These methods are designed to separate the N-oxide from the parent drug, other known impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a common and reliable technique for the routine analysis of Levofloxacin and its impurities. The method's ability to separate compounds with different polarities makes it well-suited for resolving Levofloxacin from its more polar N-oxide derivative. Several validated HPLC methods have been reported for this purpose.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and specific detection, particularly in complex matrices or at very low concentrations, LC-MS/MS is the method of choice. This technique provides structural information, allowing for unambiguous identification of Levofloxacin N-oxide and other degradation products.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated analytical methods for the detection of Levofloxacin and its related substances, including Levofloxacin N-oxide.

Table 1: HPLC Method Performance Characteristics

| Parameter | Method 1 | Method 2 |

| Column | Cosmosil C18 (250mm x 4.6mm, 5µm) | Not Specified |

| Mobile Phase | Buffer and Methanol (68:32 v/v) | Not Specified |

| Detection | UV at 294 nm | Fluorescence |

| Limit of Detection (LOD) | 0.013 µg/mL (for impurity C) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.044 µg/mL (for impurity A) | Not Specified |

| Linearity Range | LOQ to 150% of standard concentration | 0.1 to 15 µg/mL |

| Recovery | Not Specified | 104% to 107% |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Method 1 | Method 2 |

| Column | Not Specified | Not Specified |

| Sample Preparation | Protein Precipitation | Not Specified |

| Detection | Triple Quadrupole Mass Spectrometer | ESI-MS/MS |

| Lower Limit of Quantification (LLOQ) | 0.10 mg/L | 0.13-0.23 ng/mL |

| Linearity Range | 0.10 to 5.00 mg/L | 0.13-1000 ng/mL |

| Intra-day Precision (%RSD) | 1.4% to 2.4% | <9% |

| Inter-day Precision (%RSD) | 3.6% to 4.1% | <9% |

| Accuracy | 0.1% to 12.7% | 92.1% to 104% |

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Levofloxacin and its Degradation Products

This protocol is adapted from a validated stability-indicating reversed-phase HPLC method.

1. Objective: To quantify Levofloxacin and separate it from its degradation products, including Levofloxacin N-oxide, in bulk drug and pharmaceutical dosage forms.

2. Materials and Reagents:

-

Levofloxacin reference standard

-

Levofloxacin N-oxide reference standard (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine

-

Sodium dihydrogen orthophosphate dihydrate

-

Orthophosphoric acid

-

Water (HPLC grade)

3. Chromatographic Conditions:

-

Column: ACE C18 (or equivalent), 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate, pH adjusted to 6.0 with orthophosphoric acid

-

Mobile Phase B: Methanol

-

Gradient: A simple linear gradient is used to achieve separation. The specific gradient profile should be optimized based on the column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection: UV at 294 nm

-

Injection Volume: 20 µL

4. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in the mobile phase to obtain a known concentration.

-

Sample Solution (Bulk Drug): Accurately weigh and dissolve the Levofloxacin bulk drug in the mobile phase to obtain a concentration similar to the standard solution.

-

Sample Solution (Dosage Form): For tablets, weigh and finely powder a representative number of tablets. Extract a quantity of powder equivalent to a single dose with the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter.

5. Forced Degradation Study (to generate Levofloxacin N-oxide):

-

Oxidative Degradation: Treat a solution of Levofloxacin with 30% hydrogen peroxide.

-

Photolytic Degradation: Expose a solution of Levofloxacin to daylight.

-

Analyze the stressed samples using the HPLC method to confirm the separation of the N-oxide peak from the parent drug peak.

6. Data Analysis:

-

Identify the peaks based on their retention times compared to the reference standards.

-

Calculate the amount of Levofloxacin N-oxide and other impurities using the peak area and the concentration of the reference standard.

Protocol 2: LC-MS/MS Method for the Identification of Levofloxacin N-oxide

This protocol provides a general framework for the identification of Levofloxacin N-oxide using LC-MS/MS.

1. Objective: To confirm the identity of Levofloxacin N-oxide in degradation samples.

2. Materials and Reagents:

-

Levofloxacin

-

Ammonium acetate

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

3. Chromatographic and Mass Spectrometric Conditions:

-

Column: Agilent Zorbax Extend-C18 (or equivalent), 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Ammonium acetate solution, pH adjusted to 3.5 with formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient to separate the compounds of interest.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.

-

Mass Analysis: Full scan mode to detect the molecular ions of Levofloxacin (m/z 362.2) and Levofloxacin N-oxide (m/z 378.1). Product ion scan (MS/MS) can be used for structural confirmation.

4. Sample Preparation:

-

Prepare a solution of the degraded Levofloxacin sample in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of Levofloxacin and Levofloxacin N-oxide.

-

Compare the mass spectra of the detected peaks with the expected fragmentation patterns to confirm the identity of the compounds.

Visualizations

Caption: Workflow for HPLC analysis of Levofloxacin N-oxide.

Caption: Workflow for LC-MS/MS identification of Levofloxacin N-oxide.

References

- 1. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Levofloxacin N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely used to treat various bacterial infections.[1][2] During its synthesis, storage, or metabolism, impurities and degradation products can form, one of which is Levofloxacin N-oxide.[3] Monitoring and controlling such impurities is critical to ensure the safety and efficacy of the pharmaceutical product.[4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Levofloxacin N-oxide in the presence of Levofloxacin and other related substances. The method is based on established principles of reversed-phase chromatography and has been developed and validated in line with ICH guidelines.[5]

Levofloxacin N-oxide is a minor metabolite of Levofloxacin and its presence in the drug substance or product needs to be monitored. Stability-indicating HPLC methods are crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products, including the N-oxide, especially under stress conditions like oxidation.

Experimental Protocols

This section provides a detailed methodology for the analysis of Levofloxacin N-oxide using HPLC.

Materials and Reagents

-

Levofloxacin Reference Standard

-

Levofloxacin N-oxide Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate

-

Cupric Sulfate

-

L-Isoleucine

-

Water (HPLC Grade or Milli-Q)

-

Hydrochloric Acid

-

Sodium Hydroxide

-

Hydrogen Peroxide

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been found suitable for the separation of Levofloxacin N-oxide from Levofloxacin and other impurities.

| Parameter | Condition 1 | Condition 2 (Chiral Separation) |

| HPLC System | Agilent 1220 Infinity LC or equivalent | Standard HPLC with UV detector |

| Column | Inertsil ODS-3V C18, 250 x 4.6mm, 5µm | C18 column |

| Mobile Phase | Buffer: 8.5g ammonium acetate, 1.25g cupric sulphate and 1g L-Isoleucine in 1000ml water. Mobile phase: Buffer and methanol 70:30 v/v | D-phenylalanine-copper sulfate solution-methanol (80:20) |

| Flow Rate | 0.7 mL/min | 1.0 mL/min |

| Injection Volume | 25 µL | Not Specified |

| Column Temperature | 42°C | 40°C |

| Detection Wavelength | 340 nm | 325 nm |

| Run Time | 60 minutes | Not Specified |

Preparation of Solutions

Diluent: Mobile phase is used as the diluent.

Standard Stock Solution: Accurately weigh and transfer 20 mg of Levofloxacin reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

Levofloxacin N-oxide Standard Stock Solution: Accurately weigh and transfer an appropriate amount of Levofloxacin N-oxide reference standard into a volumetric flask and dissolve in the diluent to achieve a known concentration.

Sample Solution: For a tablet dosage form, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a single dose of Levofloxacin into a suitable volumetric flask. Add a portion of the diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.

Forced Degradation Studies (Stress Testing)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Levofloxacin drug substance.

-

Acid Degradation: Treat the drug substance with 0.1 M HCl at 80°C for 2 hours.

-

Base Degradation: Treat the drug substance with 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours. Significant degradation is often observed under oxidative stress.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

Data Presentation

The following table summarizes typical quantitative data obtained during method validation for Levofloxacin and its impurities.

| Parameter | Levofloxacin | Levofloxacin N-oxide | Other Impurities |

| Retention Time (min) | ~23.06 | Varies depending on method | Varies |

| Relative Retention Time (RRT) | 1.00 | ~0.54 (as per one method) | Varies |

| Limit of Detection (LOD) | 0.015 µg/mL | To be determined | 0.004 - 0.015 µg/mL |

| Limit of Quantification (LOQ) | 0.046 µg/mL | To be determined | 0.013 - 0.044 µg/mL |

| Linearity Range (µg/mL) | LOQ to 150% of standard | To be determined | LOQ to 150% of specification limit |

| Correlation Coefficient (r²) | > 0.998 | > 0.99 | > 0.99 |

| % Recovery (Accuracy) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |

| % RSD (Precision) | < 2.0% | < 2.0% | < 5.0% |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method development and validation process.

Caption: Experimental Workflow for HPLC Analysis of Levofloxacin N-oxide.

Caption: Logical Relationship of HPLC Method Development and Validation.

References

Application Notes and Protocols for the Quantification of Levofloxacin N-oxide in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Levofloxacin N-oxide, a primary metabolite of the fluoroquinolone antibiotic Levofloxacin, in biological samples. The methodologies described herein are based on established principles of bioanalytical chemistry, primarily leveraging Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.

Introduction

Levofloxacin is a broad-spectrum antibiotic that is extensively used to treat various bacterial infections. Its metabolism in humans leads to the formation of metabolites, including Levofloxacin N-oxide.[1] Accurate quantification of Levofloxacin N-oxide in biological matrices such as plasma and urine is crucial for comprehensive pharmacokinetic studies, understanding the drug's metabolic profile, and assessing potential toxicological implications.[2] Due to the polar nature and typically low concentrations of this metabolite, a highly sensitive and specific analytical method is required. LC-MS/MS is the technology of choice for this application.

Principle of the Method

The method outlined below is for the quantitative analysis of Levofloxacin N-oxide in human plasma and urine using Ultra-Performance Liquid Chromatography coupled with a tandem Mass Spectrometer (UPLC-MS/MS). The procedure involves sample preparation to isolate the analyte from the biological matrix, chromatographic separation, and detection using Multiple Reaction Monitoring (MRM).

Materials and Reagents

-

Levofloxacin N-oxide reference standard

-

Levofloxacin-d8 (or other suitable stable isotope-labeled internal standard)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, Type I)

-

Human plasma (drug-free)

-

Human urine (drug-free)

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve Levofloxacin N-oxide reference standard in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free biological matrix (plasma or urine) with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation from Biological Matrix

A protein precipitation method is recommended for its simplicity and efficiency in removing proteins from plasma samples. For urine samples, a dilution step is often sufficient.

Protocol for Plasma Samples:

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 300 µL of cold acetonitrile containing the internal standard (e.g., Levofloxacin-d8 at 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol for Urine Samples:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 5,000 rpm for 5 minutes to remove particulate matter.

-

Dilute 50 µL of the supernatant with 450 µL of mobile phase containing the internal standard.

-

Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-